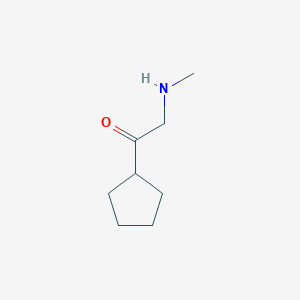
3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with an amine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar structural features but different functional groups.
1,2,4-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,3-Thiadiazole: Shares the thiadiazole ring but differs in the position of nitrogen atoms.
Uniqueness
3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a thiadiazole ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C6H11N3OS |
|---|---|
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
3-amino-1-(4-methylthiadiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3OS/c1-4-6(11-9-8-4)5(10)2-3-7/h5,10H,2-3,7H2,1H3 |
Clave InChI |
YZRWWJZZKOTTAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SN=N1)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


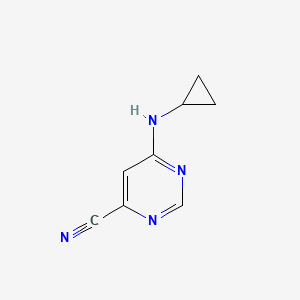
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)



![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
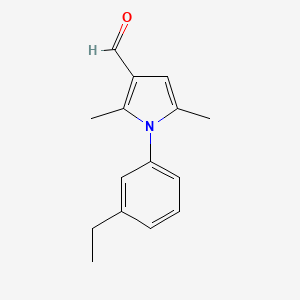

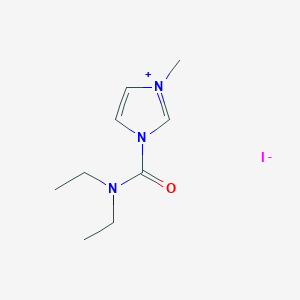
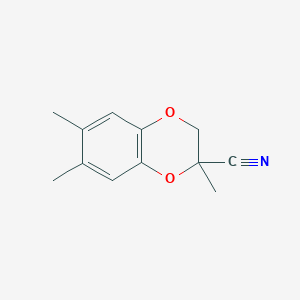


![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)
